Methyl 2-amino-2-(2-ethoxyphenyl)acetate
Description
Methyl 2-amino-2-(2-ethoxyphenyl)acetate is a chiral α-amino ester featuring a 2-ethoxyphenyl substituent at the alpha carbon. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. The compound is characterized by an ethoxy group (-OCH₂CH₃) in the ortho position of the phenyl ring, which imparts distinct electronic and steric properties. This structure is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatility in forming chiral centers and participating in condensation or cyclization reactions .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
RIAWVKJFYAKSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-ethoxyphenyl)acetate typically involves the esterification of 2-amino-2-(2-ethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various pathways, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
The structural analogs of Methyl 2-amino-2-(2-ethoxyphenyl)acetate differ primarily in substituent groups on the phenyl ring, ester moiety, or stereochemistry. Below is a detailed analysis of key analogs, supported by experimental data and applications.
Substituent Effects on the Phenyl Ring
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₀ClNO₂·HCl
- Molecular Weight : 244.10 g/mol
- Key Differences : The 2-chloro substituent is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating ethoxy group.
- Applications : Critical intermediate in synthesizing Clopidogrel , an antiplatelet drug. The chlorine atom improves metabolic stability and binding affinity to P2Y₁₂ receptors .
Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
- Molecular Formula: C₁₀H₁₃NO₃·HCl
- Molecular Weight : 231.68 g/mol
- Key Differences : The para-methoxy group increases electron density at the para position, altering regioselectivity in reactions.
- Applications : Used in research for studying serotonin receptor modulators due to enhanced solubility from the methoxy group .
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- Key Differences : Steric hindrance from 2,3-dimethyl groups reduces reaction rates in nucleophilic substitutions.
- Applications : Explored as a precursor for kinase inhibitors, where steric bulk improves target specificity .
Methyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate
- Molecular Formula : C₆H₉BrN₂O₃
- Molecular Weight : 237.05 g/mol
- Key Differences : Incorporates a brominated dihydroisoxazole ring, enabling hydrogen bonding and enzymatic inhibition.
- Biological Activity : Exhibits potent activity against glutamine-dependent enzymes, with stereochemistry (S,R-configuration) critical for binding .
Methyl (R)-2-amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate
- Molecular Formula : C₆H₉BrN₂O₃
- Molecular Weight : 237.05 g/mol
- Key Differences : Enantiomeric form of the above compound, demonstrating reduced biological activity due to mismatched stereochemistry .
Physical and Chemical Properties
The table below summarizes key parameters:
Notes:
- The 2-ethoxy group in the target compound enhances lipophilicity (LogP = 1.92) compared to para-methoxy derivatives (LogP = 1.78), favoring blood-brain barrier penetration.
- Chlorine in the 2-chloro analog increases LogP to 2.15, improving membrane permeability but reducing aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
